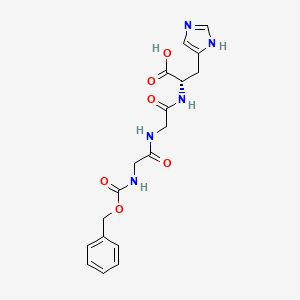

Z-Gly-gly-his-OH

Description

Contextualization of N-Protected Oligopeptides as Research Tools

N-protected oligopeptides, such as Z-Gly-Gly-His-OH, are fundamental reagents in the field of peptide science. The protection of the N-terminal amino group is a key strategy in both solution-phase and solid-phase peptide synthesis. This protection ensures that the correct sequence of amino acids is assembled to form the desired peptide. The benzyloxycarbonyl (Z) group is a classic and widely used protecting group in this context. sigmaaldrich.com It provides stability to the peptide under various reaction conditions and can be selectively removed when needed.

These protected peptides are not only intermediates in the synthesis of larger, more complex peptides but also serve as valuable research tools in their own right. They are frequently used to study enzyme-substrate interactions, to investigate the mechanisms of proteases, and to develop inhibitors for specific enzymes. The defined structure of these oligopeptides allows researchers to probe the active sites of enzymes and understand the structural requirements for binding and catalysis.

Significance of this compound as a Model System for Peptide Studies

This compound is particularly significant as a model system for several reasons. The presence of the histidine residue, with its imidazole (B134444) side chain, makes the peptide sensitive to pH changes in the physiological range and capable of participating in metal ion coordination. biosynth.com This makes it an excellent model for studying the role of histidine residues in the active sites of metalloenzymes.

The glycyl-glycyl dipeptide segment provides a simple and flexible backbone, allowing researchers to focus on the chemical properties of the C-terminal histidine. The benzyloxycarbonyl group at the N-terminus enhances the hydrophobicity of the molecule, which can influence its interactions with biological membranes and protein surfaces. biocrick.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has followed several key trajectories. A primary area of investigation has been its use in the study of metal ion binding. The imidazole ring of the histidine residue can chelate metal ions such as copper and zinc, and this compound has been used to model the metal-binding sites of various proteins. biosynth.comontosight.ai

Another significant research avenue is its application in enzyme studies. The peptide can act as a substrate or an inhibitor for certain proteases, and its hydrolysis can be monitored to determine enzyme activity. biosynth.com Furthermore, the catalytic properties of this compound itself have been explored, particularly its ability to catalyze the hydrolysis of ester bonds in organic solvents. biosynth.com

The compound has also been employed in the development of more complex peptide-based molecules. Its synthesis serves as a model for peptide coupling reactions, and it can be incorporated as a building block into larger peptide sequences with potential therapeutic applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H21N5O6 | biosynth.comnih.gov |

| Molecular Weight | 403.39 g/mol | biosynth.com |

| IUPAC Name | (2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | nih.gov |

| CAS Number | 52396-73-3 | biosynth.comnih.gov |

| Synonyms | Cbthis compound, N-Carbobenzoxy-glycyl-glycyl-L-histidine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNQBHDTOAIVDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Advanced Chemical Derivatization of Z Gly Gly His Oh

Solid-Phase Peptide Synthesis (SPPS) of Z-Gly-Gly-His-OH

Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides like this compound. It involves building the peptide chain sequentially on a solid polymer support, which simplifies the purification process at each step.

Coupling Strategies for Glycine (B1666218) and Histidine Residues

The formation of peptide bonds between the amino acid residues is central to SPPS. For this compound, the coupling of glycine and histidine residues requires careful management. Glycine, the simplest amino acid, poses minimal steric challenges, facilitating its incorporation. However, the imidazole (B134444) side chain of the histidine residue is reactive and prone to racemization, necessitating specific strategies to ensure the integrity of the final peptide.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction speed and reduce the risk of side reactions. The choice of these reagents is critical for achieving high yields and purity.

Role of the Benzyloxycarbonyl (Z) Protecting Group in Synthetic Schemes

The benzyloxycarbonyl (Z) group is an N-terminal protecting group essential for the controlled synthesis of this compound. This group shields the N-terminal amine of the first glycine residue, preventing it from participating in unwanted reactions during the step-by-step assembly of the peptide chain. The stability of the Z group under various coupling and deprotection conditions used for other protecting groups makes it a valuable tool in peptide synthesis. It is typically removed at the end of the synthesis or for specific derivatization purposes using methods like catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or treatment with strong acids.

Optimization of Reaction Conditions for this compound Assembly

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized. Important factors include the selection of the solid support (resin), the solvent system, the coupling reagents, and the duration of the reactions. The resin's ability to swell in the chosen solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), directly influences reaction efficiency. The concentrations of the reactants and the temperature are also key variables that need to be controlled. Progress is often monitored using qualitative methods like the ninhydrin (B49086) test to confirm the completion of each coupling and deprotection cycle.

| Parameter | Condition | Rationale |

| Resin | 2-Chlorotrityl chloride resin | Enables mild cleavage conditions, which helps to preserve the Z-group and any side-chain protecting groups. |

| Coupling Reagent | DIC/Oxyma | Reduces the risk of racemization, particularly for the histidine residue, while ensuring high coupling efficiency. |

| Solvent | Dimethylformamide (DMF) | Provides excellent swelling for common polystyrene-based resins and effectively dissolves the reagents. |

| Deprotection | 20% Piperidine in DMF | A standard and effective condition for removing the Fmoc protecting group from the alpha-amine of the elongating peptide chain. |

| Cleavage | Acetic acid/Trifluoroethanol/DCM | A mild cleavage cocktail that releases the peptide from the resin while leaving the N-terminal Z-group intact. |

Solution-Phase Peptide Synthesis of this compound and Analogues

Solution-phase peptide synthesis is a classical approach that offers significant flexibility, especially for large-scale production and the creation of complex peptide analogues. This method involves coupling amino acids or peptide fragments in a homogeneous solution, followed by purification after each step.

Fragment Condensation Techniques

In solution-phase synthesis, fragment condensation is a strategy where pre-synthesized peptide segments are joined together. For this compound, a common approach is to couple a dipeptide fragment, such as Z-Gly-Gly-OH, with a protected histidine derivative like H-His-OMe (histidine methyl ester). This [2+1] condensation reduces the number of individual coupling steps, which can help to minimize the accumulation of side products. The resulting protected tripeptide, Z-Gly-Gly-His-OMe, is then subjected to saponification (hydrolysis of the ester) to yield the final this compound product.

| Fragment 1 | Fragment 2 | Coupling Reagent | Resulting Protected Peptide |

| Z-Gly-Gly-OH | H-His-OMe | HBTU/DIPEA | Z-Gly-Gly-His-OMe |

| Z-Gly-OH | H-Gly-His-OMe | T3P | Z-Gly-Gly-His-OMe |

Selective Deprotection and Further Derivatization Strategies

A significant advantage of solution-phase synthesis is the ability to selectively remove protecting groups to allow for further chemical modifications. In the case of this compound, the Z group can be selectively cleaved to expose the N-terminal amine. This allows for the attachment of various functional moieties, such as fluorescent tags or other peptides, to create sophisticated analogues. The C-terminal carboxylic acid can also be activated for reactions like amidation or esterification. The imidazole ring of histidine offers another site for modification, though this typically requires an orthogonal protection scheme to differentiate it from the other reactive sites in the molecule.

| Starting Compound | Reaction | Reagents | Product | Purpose |

| This compound | N-terminal Deprotection | H₂, Pd/C | H-Gly-Gly-His-OH | Prepares the peptide for N-terminal extension or the attachment of a label. |

| This compound | C-terminal Esterification | CH₃OH, H⁺ | Z-Gly-Gly-His-OMe | Protects the C-terminus to allow for subsequent coupling reactions at the N-terminus. |

| H-Gly-Gly-His-OH | N-terminal Acylation | Acetic Anhydride | Ac-Gly-Gly-His-OH | Introduces an acetyl group to cap the N-terminus. |

Comparative Analysis of Synthetic Routes for Research Applications

The synthesis of this compound, like other peptides, can be achieved through several methodologies, primarily categorized into solution-phase and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and the specific research application.

Solution-Phase Synthesis:

Solution-phase synthesis is a classical approach that involves the stepwise coupling of amino acids in a suitable solvent. For this compound, this would typically involve the coupling of Z-Gly-Gly-OH with a protected histidine derivative, followed by deprotection.

A common strategy involves the activation of the carboxylic acid of Z-Gly-Gly-OH to facilitate the formation of a peptide bond with the amino group of a histidine ester. Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are frequently employed to enhance coupling efficiency and minimize side reactions. The use of mixed anhydrides, for instance, with isobutyl chloroformate, is another established method. The solvent choice is critical, with dichloromethane and dimethylformamide being common options that can influence reaction rates and yields.

One of the main advantages of solution-phase synthesis is its scalability, making it suitable for producing larger quantities of the peptide. It also allows for the purification of intermediates at each step, which can lead to a highly pure final product. However, this method can be time-consuming and labor-intensive due to the multiple reaction and purification steps.

Solid-Phase Peptide Synthesis (SPPS):

Solid-phase peptide synthesis offers a more automated and rapid alternative. In SPPS, the C-terminal amino acid (histidine) is first attached to a solid support (resin). The peptide chain is then assembled in a stepwise manner by adding the subsequent amino acids (glycine, then Z-glycine) with appropriate protecting groups. Each coupling step is followed by a deprotection step to free the N-terminal amine for the next coupling reaction.

Comparative Overview:

| Synthesis Method | Advantages | Disadvantages | Ideal Research Applications |

| Solution-Phase Synthesis | - High scalability- High purity of final product- Well-established methods | - Time-consuming- Labor-intensive- Requires purification at each step | - Large-scale production for extensive studies- Synthesis where very high purity is critical |

| Solid-Phase Peptide Synthesis (SPPS) | - Rapid synthesis- Automation is possible- Suitable for long peptides and libraries | - Lower scalability- Potential for incomplete reactions and side products- Cleavage from resin can be harsh | - High-throughput screening- Rapid synthesis of analogues for structure-activity relationship studies |

This table provides a comparative overview of solution-phase and solid-phase synthesis methods for peptides like this compound.

For many research applications where milligram to gram quantities of this compound are required, solution-phase synthesis often remains the more practical and cost-effective choice.

Chemical Modifications and Conjugation of this compound for Probe Development

The unique structure of this compound, particularly the histidine residue and the terminal carboxylic acid, provides multiple sites for chemical modification and conjugation to develop sophisticated molecular probes. These probes are instrumental in studying biological processes, from enzyme activity to protein-protein interactions.

Histidine Side-Chain Modification:

The imidazole ring of the histidine residue is a versatile handle for modification. Its nucleophilic nature allows for various bioconjugation reactions. For instance, the imidazole nitrogen can be targeted for alkylation or arylation, although this can be challenging to achieve selectively. rsc.org More advanced methods focus on the C-H functionalization of the imidazole ring to introduce functionalities like alkynes or aryls, which can then be used for "click chemistry" reactions. rsc.org

Terminal Carboxylic Acid Conjugation:

The C-terminal carboxylic acid is a common site for conjugation. It can be activated, similar to peptide coupling, and reacted with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag, or another peptide. This strategy is widely used to label peptides for detection and visualization in biological systems.

N-Terminal Gly-His Tag for Site-Specific Labeling:

Recent research has highlighted the utility of an N-terminal Gly-His tag for highly specific protein modification. biopharmaspec.com A notable example is the reaction with azidogluconolactone, which selectively acylates the α-amino group of the N-terminal glycine in a Gly-His sequence. biopharmaspec.com This reaction proceeds under mild conditions (pH 7.5, 1 hour) and introduces an azide (B81097) group. biopharmaspec.com This azide can then be used for various click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide range of functionalities, including other proteins, nanoparticles, or small molecule probes. biopharmaspec.com This method's high selectivity and efficiency make it a powerful tool for developing complex bioconjugates. biopharmaspec.com

Development of Activity-Based Probes (ABPs):

This compound and its derivatives can serve as scaffolds for creating activity-based probes (ABPs). ABPs are designed to covalently modify the active site of a specific enzyme or a class of enzymes. The peptide sequence can provide specificity for the target enzyme, while a reactive group, or "warhead," is incorporated to form a covalent bond. For example, the peptide could be modified to include an electrophilic group that reacts with a nucleophilic residue (like cysteine, serine, or lysine) in the enzyme's active site. nih.gov

Research Findings on this compound Derivatives:

| Derivative/Modification | Application | Key Findings |

| Azidogluconoylated Gly-His Peptides | Site-specific protein labeling | High-yield, site-selective acylation at the N-terminus under mild conditions. biopharmaspec.com The introduced azide allows for subsequent "click" chemistry conjugation. biopharmaspec.com |

| Histidine-Targeting Probes | Probing histidine post-translational modifications | Development of chemical tools to study histidine's role in protein function and its various post-translational modifications. rsc.org |

| Peptide-Drug Conjugates | Targeted drug delivery | The Gly-Gly-Phe-Gly sequence, a related tetrapeptide, is used as a linker in antibody-drug conjugates like Trastuzumab deruxtecan, which is cleaved by lysosomal enzymes. rsc.org |

This table summarizes research findings on the modification and application of peptides containing the Gly-His motif.

Coordination Chemistry and Metallopeptide Studies of Z Gly Gly His Oh

Binding Interactions of Z-Gly-Gly-His-OH with Metal Ions

The coordination chemistry of this compound is dominated by the available donor sites: the two backbone amide nitrogens, the imidazole (B134444) side chain of histidine, and the C-terminal carboxylate group. Unlike the well-studied Gly-Gly-His (GGH) peptide, the N-terminal amino group of this compound is blocked by the benzyloxycarbonyl group and is thus unavailable for metal binding. This distinction necessitates different coordination strategies by metal ions.

Complexation with Divalent Metal Centers (e.g., Copper(II), Zinc(II))

This compound readily forms complexes with divalent metal ions such as copper(II) and zinc(II). The formation and stability of these metallopeptide complexes are highly dependent on factors like pH, which governs the protonation state of the donor groups.

Copper(II) Complexes: Copper(II) has a strong propensity to promote the deprotonation of peptide amide nitrogens, enabling them to act as potent donor atoms. For N-terminally protected peptides like this compound, Cu(II) can coordinate by utilizing the imidazole nitrogen, two deprotonated amide nitrogens, and a water molecule or the C-terminal carboxylate group to achieve its preferred square-planar geometry. uq.edu.au Studies on similar N-protected peptides suggest that this "tripeptide type" coordination, involving the amide backbone, is a highly stable arrangement. researchgate.net The formation of these complexes often occurs in a stepwise manner as the pH increases.

Zinc(II) Complexes: Zinc(II) is a borderline Lewis acid and typically does not induce amide deprotonation as readily as Cu(II). Therefore, its coordination with this compound is more likely to involve the imidazole nitrogen of histidine and the oxygen atoms of the C-terminal carboxylate group. nih.govnih.gov Water molecules often complete the coordination sphere to satisfy zinc's preference for a tetrahedral geometry. nih.gov However, studies on some N-terminally protected histidine-containing peptides have noted that Zn(II) complexation can sometimes lead to the formation of hydroxo species and precipitation at pH values above neutral.

Characterization of Coordination Sites and Ligand Field Structures

The specific atoms that bind to the central metal ion are known as the coordination sites. In this compound, the potential donor atoms create several possible coordination modes.

Potential Donor Sites:

Histidine: The imidazole side chain offers two potential nitrogen donors (Nπ and Nτ). It is a primary and powerful anchoring site for both Cu(II) and Zn(II). nih.govacs.org

Peptide Backbone: The two amide nitrogens between the Gly-Gly and Gly-His residues can coordinate upon deprotonation (N⁻). This is particularly favored by Cu(II) at neutral to alkaline pH. uq.edu.auacs.org

Carboxylate Group: The C-terminal carboxylate provides two oxygen donor atoms (COO⁻), which are significant binding sites, especially for Zn(II). nih.gov

Ligand Field Structures and Geometries:

Copper(II): Cu(II) (d⁹) complexes are subject to Jahn-Teller distortion and strongly favor a square-planar or tetragonally distorted octahedral geometry. With this compound, a likely coordination sphere involves four nitrogen/oxygen atoms in a plane, such as {NIm, N⁻, N⁻, Ocarboxylate} or {NIm, N⁻, N⁻, H₂O}. mdpi.comwikipedia.org

Zinc(II): Zn(II) (d¹⁰) is electronically symmetrical and its geometry is primarily determined by ligand size and electrostatic repulsion, leading to a preference for tetrahedral coordination. A typical complex with this compound might involve donors like {NIm, Ocarboxylate, H₂O, H₂O}. nih.govresearchgate.net

Influence of Histidine and Carboxyl Moieties on Metal Chelation

In the absence of the N-terminal amine, the histidine and carboxyl groups become the dominant players in the initial binding and stabilization of metal complexes.

Role of Histidine: The imidazole ring of histidine is often the first and strongest binding site for metal ions like Cu(II) and Zn(II). nih.govresearchgate.net Its pKa is near physiological pH, making it an effective competitor for metal ions in biological contexts. The position of the histidine residue within the peptide chain is crucial for the stability and structure of the resulting metallopeptide. researchgate.net For this compound, the C-terminal histidine's imidazole ring acts as a crucial anchor, from which the metal ion can then organize the chelation with other available donors, such as the deprotonated amides or the carboxylate group. researchgate.net

Structural Elucidation of this compound Metallopeptide Complexes

A combination of spectroscopic techniques and computational modeling is employed to determine the precise structures of metallopeptide complexes in both solution and the solid state.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic methods provide detailed information about the local environment of the metal ion and the peptide upon complexation.

NMR Spectroscopy: 1H NMR is highly effective for studying diamagnetic complexes like those of Zn(II). Upon metal binding, chemical shifts of protons near the coordination sites are perturbed. For instance, shifts in the imidazole ring protons (H2, H4) and the α-protons of the amino acid residues confirm the involvement of these moieties in coordination. nih.govgoogle.com

UV-Visible Spectroscopy: The d-d electronic transitions of Cu(II) complexes are sensitive to the geometry and nature of the coordinating ligands. The position of the absorption maximum (λmax) can distinguish between different coordination environments. For example, a shift to shorter wavelengths (a blue shift) in the d-d band often indicates the coordination of more nitrogen donors, such as the deprotonation and binding of amide groups. uq.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in metal binding. A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻) indicates its coordination to the metal ion. ekb.eg Changes in the amide I and amide II bands can also provide evidence of backbone coordination. rsc.org

Electron Paramagnetic Resonance (EPR): For paramagnetic ions like Cu(II), EPR spectroscopy provides detailed information on the coordination geometry and the nature of the donor atoms in the first coordination sphere. uq.edu.auresearchgate.net

| Spectroscopic Technique | Observed Change Upon Metal Coordination | Interpretation |

|---|---|---|

| UV-Visible (for Cu(II)) | Shift in λmax of d-d transition | Indicates change in coordination number and geometry (e.g., blue shift suggests N-donor coordination). uq.edu.au |

| 1H NMR (for Zn(II)) | Downfield or upfield shifts of imidazole and backbone protons | Identifies specific residues involved in binding. nih.gov |

| Infrared (IR) | Shift in ν(COO⁻) and Amide I/II bands | Confirms coordination of carboxylate and/or peptide backbone amides. ekb.eg |

| EPR (for Cu(II)) | Changes in g-values and hyperfine coupling constants (A∥) | Provides detailed information on the symmetry and donor set of the Cu(II) coordination sphere. researchgate.net |

Computational Modeling of Coordination Geometries and Energies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. rsc.org These methods allow for the theoretical investigation of various possible coordination isomers to predict their geometries and relative stabilities.

For a complex like this compound-Cu(II), computational models can calculate the bond lengths and angles for different potential structures, such as those involving different combinations of imidazole, amide, and carboxylate donors. acs.org By comparing the calculated energies, the most thermodynamically favorable structure can be identified. Furthermore, theoretical IR and electronic spectra can be calculated and compared with experimental results to validate the proposed structures. rsc.org Such studies have been crucial in understanding the subtle energetic differences between various coordination modes, for instance, confirming the high stability of square-planar chelation involving deprotonated amide nitrogens for Cu(II) and Ni(II) ions. acs.org

This compound Derived Metallopeptides in Biomolecular Recognition

Metallopeptides derived from this compound have emerged as valuable tools for studying and interacting with biological macromolecules. The introduction of a metal center into the peptide framework imparts novel functionalities, including redox activity and specific binding capabilities, which are not present in the peptide alone.

The interaction of this compound derived metallopeptides with nucleic acids has been a significant area of investigation. These metallopeptides, particularly their copper(II) and nickel(II) complexes, have demonstrated the ability to recognize and cleave DNA and RNA. mdpi.commhh.de This reactivity is attributed to the metal center, which can catalyze oxidative damage to the nucleic acid backbone, often in the presence of an external oxidant. mhh.de

The Gly-Gly-His sequence is a known motif for binding metal ions like Cu(II) and Ni(II) through its terminal amine, two deprotonated amide nitrogens, and the imidazole side chain of histidine. mhh.deacs.org This coordination geometry creates a reactive center that can be targeted to specific DNA sequences. By attaching these metallopeptides to DNA-binding proteins or other recognition elements, researchers can achieve site-selective cleavage of nucleic acids. mhh.de

Studies have shown that the stereochemistry of the amino acids within the peptide can influence the efficiency and selectivity of DNA cleavage. For example, diastereoisomers of Ni(II)•Gly-Gly-His-derived metallopeptides have been shown to exhibit different DNA cleavage patterns. nih.gov Specifically, Ni(II) complexes with L-amino acids at the N-terminus, such as L-Arg-Gly-His, displayed distinct cleavage patterns compared to their D-isomer counterparts, targeting A/T-rich regions in the minor groove of DNA. nih.gov Molecular dynamics simulations suggest that the L-isomers form a more stable, isohelical structure that interacts favorably with the DNA minor groove. nih.gov

Furthermore, the development of "tandem-array" metallopeptides, where multiple Gly-Gly-His-like units are linked together, has shown enhanced DNA cleavage activity compared to their single-unit counterparts. nih.gov This suggests that increasing the density of metal centers can lead to more efficient nucleic acid modification. nih.gov

Table 1: DNA Cleavage Efficiency of Tandem-Array Metallopeptides

| Metallopeptide | % Form II DNA Generated |

| Ni(II)•Gly-Gly-His | 43% |

| Ni(II)₂•Gly-Gly-His-(δ)-Orn-Gly-His | 53% |

| Ni(II)₃•Gly-Gly-His-(δ)-Orn-Gly-His-(δ)-Orn-Gly-His | 64% |

| Data sourced from densitometric analysis of DNA cleavage induced by the respective Ni(II) metallopeptides. nih.gov |

The specific and high-affinity binding of this compound and its derivatives to metal ions has been harnessed for the development of electrochemical sensors. rsc.orgresearchgate.net These sensors are designed to detect specific metal ions, most notably copper(II), with high sensitivity and selectivity. rsc.orgnih.gov

The fundamental design principle of these sensors involves immobilizing the peptide onto an electrode surface. researchgate.netcapes.gov.br This can be achieved through various methods, such as covalent attachment to a self-assembled monolayer on a gold electrode. researchgate.netcapes.gov.br When the target metal ion is present in the sample solution, it coordinates with the immobilized peptide, causing a measurable change in the electrochemical properties of the electrode surface. rsc.org Techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are commonly used to monitor these changes. rsc.orgnih.gov

The selectivity of these sensors stems from the intrinsic preference of the Gly-Gly-His motif for certain metal ions, particularly Cu(II). researchgate.net The high association constants reported for the GGH-Cu(II) complex contribute to the sensor's sensitivity, allowing for the detection of metal ions at nanomolar concentrations. rsc.orgresearchgate.net

The performance of these electrochemical sensors is influenced by several factors, including the method of peptide immobilization, the nature of the electrode material, and the pH of the measurement solution. nih.govnih.gov For instance, the use of nanomaterials, such as silver nanoparticles, in conjunction with the peptide has been shown to enhance the sensor's performance. rsc.org

Enzymatic Interactions and Catalytic Investigations Involving Z Gly Gly His Oh

Z-Gly-Gly-His-OH as a Substrate or Modulator in Enzymatic Reactions

The unique structural features of this compound make it a versatile tool for studying enzyme behavior. It can act as a substrate, being chemically modified by an enzyme, or as a modulator, influencing the enzyme's activity without being consumed in the reaction.

Research on Protein Kinase Interactions and Activity Modulation

Protein kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Research has shown that this compound can interact with protein kinases, leading to alterations in their enzymatic activity. biosynth.com While the precise mechanisms of this modulation are still under investigation, it is understood that the interaction can influence the kinase's ability to bind to its substrates or ATP, thereby affecting the rate of phosphorylation. nih.gov The conformation of the kinase, particularly the activation loop which contains key motifs like Asp-Phe-Gly (DFG), is critical for its catalytic function. mdpi.com The binding of molecules like this compound can potentially stabilize either active or inactive conformations of the kinase. nih.govmdpi.com

The study of such interactions is vital for understanding how kinase activity is regulated and for the development of new therapeutic agents that target these enzymes. The ability of peptide-based molecules to modulate kinase activity highlights their potential as scaffolds for the design of specific kinase inhibitors or activators. nih.gov

Mechanistic Studies of Enzyme Specificity and Recognition

The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structures of both molecules. This compound and related peptides are valuable tools for probing this specificity. chemimpex.com The benzyloxycarbonyl (Z) group, for instance, can enhance membrane permeability and protect the peptide from non-specific degradation by other enzymes. vulcanchem.com

Studies using various Z-protected peptides have shed light on the substrate preferences of different enzymes. For example, research on thermolysin, a metalloendopeptidase, has shown that the enzyme has a preference for hydrophobic amino acid residues at specific positions in the substrate. pnas.org The rate of thermolysin-catalyzed peptide bond synthesis was found to be significantly influenced by the amino acid sequence of the Z-protected peptide. pnas.org Similarly, studies on prolyl oligopeptidase, a serine peptidase, have utilized Z-Gly-Pro-OH as a product-like inhibitor to investigate the accessibility of the active site. nih.gov

The histidine residue in this compound is of particular interest due to its imidazole (B134444) side chain, which can participate in various interactions, including metal ion coordination and hydrogen bonding. researchgate.net This makes the peptide a useful model for studying enzymes that recognize histidine-containing substrates.

Intrinsic Catalytic Activity of this compound

Beyond its role as a substrate or modulator for other enzymes, this compound itself has been shown to possess catalytic activity, particularly in the hydrolysis of esters.

Ester Hydrolysis in Organic Environments

This compound has been observed to catalyze the hydrolysis of ester bonds when in organic solvents. biosynth.com This catalytic activity is attributed to the chemical properties of the peptide, particularly the presence of the histidine residue. The imidazole ring of histidine can act as a general base or nucleophile, facilitating the breakdown of the ester linkage. acs.org This intrinsic catalytic ability is a subject of interest in the field of artificial enzyme design, where researchers aim to create small, synthetic molecules that can perform specific catalytic functions. acs.org

Role of Cation-Peptide Interactions in Catalytic Processes

The catalytic activity of this compound can be influenced by its interactions with cations. biosynth.com Metal ions can bind to the peptide, potentially through the carboxyl group or the histidine side chain, and this binding can enhance its catalytic efficiency. biosynth.comresearchgate.net The cation may act as a Lewis acid, polarizing the ester carbonyl group and making it more susceptible to nucleophilic attack. This phenomenon is reminiscent of the role of metal ions in the active sites of many natural metalloenzymes. frontiersin.org The study of these cation-peptide interactions provides insights into the fundamental principles of catalysis and can aid in the development of more efficient synthetic catalysts. mdpi.com

This compound in Assays for Protease Activity and Screening of Inhibitors

Proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous physiological and pathological processes. Assays to measure protease activity are crucial for both basic research and drug discovery. This compound and similar peptides can be used to create substrates for these assays.

In a typical protease assay, a peptide substrate is designed with a specific cleavage site for the protease of interest. This peptide is often linked to a reporter molecule, such as a chromophore or a fluorophore. When the protease cleaves the peptide bond, the reporter molecule is released, leading to a detectable change in absorbance or fluorescence. vulcanchem.com

For instance, a fluorogenic substrate like Z-Gly-Gly-Arg-AMC is used to measure the activity of proteases such as thrombin. rsc.org The cleavage of the bond between arginine and AMC by the enzyme releases the fluorescent AMC group. By monitoring the increase in fluorescence over time, the activity of the protease can be quantified. Such assays are invaluable for screening large libraries of compounds to identify potential protease inhibitors, which are of great interest as therapeutic agents. rsc.org While this compound itself may not be the optimal substrate for all proteases, the principles of its use in assay design are broadly applicable. The choice of the peptide sequence determines the specificity of the assay for a particular protease. tandfonline.com

Contributions to Understanding Peptide-Enzyme Recognition Principles

The synthetic peptide this compound serves as a valuable tool in biochemical research for elucidating the fundamental principles of peptide-enzyme recognition. Its defined structure, with a protected N-terminus and a specific C-terminal histidine residue, allows researchers to probe the active sites of peptidases, particularly metallo-carboxypeptidases, and to understand the molecular basis of substrate specificity. By acting as a substrate or inhibitor, this compound helps to map enzyme-substrate interactions, determine kinetic parameters, and reveal the roles of specific amino acid residues in the catalytic process.

The study of enzymes like carboxypeptidases, which cleave amino acids from the C-terminus of a peptide chain, has greatly benefited from the use of well-defined synthetic substrates. researchgate.netlibretexts.org Carboxypeptidase A (CPA), a zinc-containing exopeptidase, is a classic model for such investigations. libretexts.orgvirginia.edu Its active site contains a hydrophobic pocket that accommodates the side chain of the C-terminal amino acid of the substrate, along with key residues responsible for binding and catalysis. virginia.edu The terminal carboxylate group of the substrate forms critical interactions, including a salt link with the guanidinium (B1211019) group of an arginine residue (Arg-145) and hydrogen bonds. virginia.edu The catalytic mechanism involves a zinc ion (Zn²⁺) and a glutamate (B1630785) residue (Glu-270), which act to polarize the scissile peptide bond and promote its hydrolysis. libretexts.org

By using a library of synthetic peptides with varied C-terminal residues, researchers can systematically quantify an enzyme's specificity. This compound and similar compounds are integral to this approach. For instance, detailed kinetic studies on carboxypeptidases from different sources reveal distinct preferences for certain amino acids at the cleavage site. A comparative analysis of bovine carboxypeptidase A (BoCPA) and a fungal carboxypeptidase A from Metarhizium anisopliae (MeCPA) using synthetic substrates demonstrated that while both enzymes can remove C-terminal histidine, MeCPA does so more efficiently. researchgate.netnih.gov This highlights how different enzymes have evolved subtle variations in their active sites to accommodate specific substrates.

The data below, derived from studies on various carboxypeptidases, illustrates how kinetic parameters (kcat/Km) are used to quantify substrate preference. A higher kcat/Km value indicates greater catalytic efficiency.

Table 1: Comparative Catalytic Efficiency (kcat/Km) of Bovine (BoCPA) and Metarhizium anisopliae (MeCPA) Carboxypeptidase A for Substrates with Different C-Terminal (P1') Residues.

| C-Terminal Residue (P1') | BoCPA kcat/Km (s⁻¹M⁻¹) | MeCPA kcat/Km (s⁻¹M⁻¹) |

|---|---|---|

| Phe | 1,500,000 | 1,600,000 |

| Tyr | 1,100,000 | 520,000 |

| Leu | 880,000 | 430,000 |

| His | 40,000 | 120,000 |

| Met | 29,000 | 110,000 |

| Ala | 1,400 | 2,400 |

| Lys | 20 | 110 |

| Arg | 10 | 10 |

Similarly, investigations into serine carboxypeptidases, such as those from Aspergillus niger, utilize libraries of N-blocked dipeptides to map substrate specificity. A study of two such enzymes, CPD-I and CPD-II, using Z-Ala-X-OH substrates, showed that both enzymes could hydrolyze the peptide bond preceding a histidine residue, although with lower efficiency compared to substrates with bulky hydrophobic or aliphatic residues. asm.org CPD-II, however, showed a marked preference for basic residues like lysine (B10760008) and arginine, a specificity not shared by CPD-I. asm.org This use of defined substrates like Z-Ala-His-OH is crucial for characterizing and differentiating the functional roles of closely related enzymes.

Table 2: Catalytic Efficiency (kcat/Km) of Serine Carboxypeptidases (CPD-I and CPD-II) from Aspergillus niger for Z-Ala-X-OH Substrates.

| Substrate (Z-Ala-X-OH) | CPD-I kcat/Km (min⁻¹mM⁻¹) | CPD-II kcat/Km (min⁻¹mM⁻¹) |

|---|---|---|

| Z-Ala-Ile-OH | 7,090 | 120 |

| Z-Ala-Met-OH | 5,820 | 150 |

| Z-Ala-Phe-OH | 3,360 | 42 |

| Z-Ala-Lys-OH | 200 | 56,180 |

| Z-Ala-Arg-OH | 130 | 33,070 |

| Z-Ala-His-OH | 10 | Not Determined |

| Z-Ala-Gly-OH | 5 | 3 |

| Z-Ala-Pro-OH | 3 | 0 |

Beyond determining specificity at the primary cleavage site (P1'), synthetic peptides help to probe the extended binding sites (subsites) of enzymes. Studies on carboxypeptidase Y, for example, used a series of peptides of increasing length to demonstrate that the enzyme has at least six subsites (S1' and S1-S5) that contribute significantly to substrate recognition and binding affinity. nih.govtandfonline.com Furthermore, related compounds like Z-Gly-Pro-OH have been used as product-like inhibitors to solve the crystal structure of an enzyme-inhibitor complex, providing a static snapshot of how the peptide fits into the active site of prolyl oligopeptidase. researchgate.net

Advanced Research Applications and Emerging Trends for Z Gly Gly His Oh

Z-Gly-Gly-His-OH as a Scaffold for Peptide-Based Biosensors

The structure of this compound makes it an ideal scaffold for the design of peptide-based biosensors. The glycine (B1666218) residues provide flexibility, while the histidine residue, with its imidazole (B134444) side chain, offers a prime site for metal ion coordination. uq.edu.auscispace.com This ability to chelate metal ions is a key feature being exploited in the development of new sensory technologies. scispace.combiosynth.com

Researchers are exploring how the coordination of metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), to the histidine residue of peptides like Gly-Gly-His can be used to detect these ions in biological and environmental samples. biosynth.comsigmaaldrich.com The binding of a metal ion to the peptide can induce a conformational change or an electrochemical signal that can be measured, forming the basis of the biosensor. scispace.com The benzyloxycarbonyl (Z) group provides a handle for immobilization onto sensor surfaces or for further chemical modification.

The development of these biosensors has potential applications in diagnostics and environmental monitoring. For instance, Gly-Gly-His-based sensors have been used in the electrochemical detection of copper ions. sigmaaldrich.com The versatility of the this compound scaffold allows for the creation of a variety of biosensors with tailored specificities and sensitivities.

This compound in the Investigation of Protein-Peptide Interaction Mechanisms

Understanding the intricate dance between proteins and peptides is fundamental to cell biology and drug discovery. mdpi.com this compound and related peptides serve as valuable models for dissecting these interactions. The defined sequence and structure of this tripeptide allow researchers to study the specific contributions of each amino acid residue to the binding event.

The histidine residue, in particular, is often a key player in protein-peptide interactions due to its ability to participate in hydrogen bonding and metal ion coordination. uq.edu.au Studies using peptides containing the Gly-Gly-His motif have provided insights into how proteins recognize and bind to specific peptide sequences. rsc.orgrsc.org For example, research on the interaction of Gly-Gly-His with various proteins helps to elucidate the forces that govern molecular recognition, including electrostatic and hydrophobic interactions. rsc.org

Furthermore, the Z-group can be used to mimic a larger peptide or protein structure, providing a more realistic context for the interaction being studied. This allows for a detailed analysis of the binding kinetics and thermodynamics, which is crucial for the design of new therapeutic peptides.

This compound as a Model for Understanding Biological Recognition Motifs

Biological recognition motifs are specific sequences of amino acids within proteins and peptides that are responsible for their interaction with other molecules. The Gly-Gly-His sequence represents a simple yet important recognition motif found in various biological contexts. sigmaaldrich.comgoogle.com this compound provides a simplified and controllable system to study the principles of molecular recognition.

The interaction of this peptide with metal ions is a classic example of a biological recognition event. uq.edu.auresearchgate.net The specific coordination geometry and affinity for different metal ions can be studied in detail, providing fundamental knowledge that can be applied to more complex biological systems. researchgate.netresearchgate.net

Moreover, peptides containing the Gly-Gly-His motif are being investigated for their role in mimicking the binding sites of larger proteins. rsc.org This allows for the development of smaller, more stable molecules that can replicate the function of a protein, a key strategy in the field of peptidomimetics.

Future Directions in Peptide Design and Engineering Utilizing this compound Architectures

The unique properties of this compound are paving the way for exciting new directions in peptide design and engineering. The ability to precisely control the structure and function of peptides opens up a wide range of possibilities for therapeutic and biotechnological applications.

One promising area is the development of peptide-based hydrogels for tissue engineering and drug delivery. mdpi.comnih.gov The self-assembly of peptides can be directed by the specific interactions of the amino acid side chains, and the inclusion of motifs like Gly-Gly-His could be used to create hydrogels with specific metal-binding or catalytic properties.

Another future direction is the design of novel peptide-based catalysts. The histidine residue is a known catalytic residue in many enzymes, and peptides containing this residue could be engineered to perform specific chemical reactions. core.ac.uk The this compound scaffold provides a starting point for the rational design of these "peptide enzymes."

Furthermore, the principles learned from studying the interactions of this compound can be applied to the design of new peptide drugs that target specific protein-protein interactions. mdpi.com By understanding the key recognition motifs, it is possible to design peptides that can either block or enhance these interactions, leading to new therapeutic strategies for a variety of diseases.

The continued exploration of this compound and related peptide architectures will undoubtedly lead to further breakthroughs in our understanding of biological processes and the development of new and innovative technologies.

Q & A

Q. What are the established protocols for synthesizing Z-Gly-Gly-His-OH, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies is commonly employed. Critical steps include:

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Coupling : HBTU/HOBt activation with DIPEA in DMF.

- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water.

- Characterization : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and H/C NMR to verify backbone structure and Z-group protection .

Q. How is this compound typically used in metal ion chelation studies, and what assays validate its binding affinity?

- Methodological Answer : The peptide’s histidine residue facilitates metal binding (e.g., Cu, Ni). Assays include:

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., d-d transitions for Cu) at 600 nm.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () and stoichiometry.

- Competitive EDTA Titration : Assess metal displacement under varying pH conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s stability under physiological conditions?

- Methodological Answer : Discrepancies in stability studies (e.g., hydrolysis rates) require:

- Accelerated Degradation Assays : Incubate at 37°C in PBS (pH 7.4) and analyze via LC-MS at intervals.

- Buffer-Specific Analysis : Compare degradation kinetics in simulated biological fluids (e.g., serum vs. saline).

- Error Mitigation : Use internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. How can researchers optimize this compound’s solubility for in vitro enzymatic assays without altering its bioactivity?

- Methodological Answer : Solubility challenges arise from the Z-group’s hydrophobicity. Strategies include:

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) to protonate histidine residues.

- Bioactivity Validation : Confirm retained metal-binding capacity via circular dichroism (CD) spectroscopy post-solubilization .

Q. What computational and experimental approaches reconcile conflicting reports on this compound’s role in reactive oxygen species (ROS) modulation?

- Methodological Answer : Address contradictions by:

- Density Functional Theory (DFT) : Model metal-binding geometries to predict ROS scavenging mechanisms.

- Fluorometric ROS Assays : Use cell-free systems (e.g., xanthine oxidase-generated superoxide) to isolate peptide effects.

- Orthogonal Validation : Cross-validate with electron paramagnetic resonance (EPR) to detect radical quenching .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : For non-linear responses (e.g., enzyme inhibition):

Q. How should researchers document synthetic protocols to ensure reproducibility of this compound batches?

- Methodological Answer : Follow FAIR Principles :

- Detailed Metadata : Record resin loading (mmol/g), coupling times, and purification chromatograms.

- Batch Tracking : Assign unique identifiers and archive raw NMR/MS data in repositories like Zenodo.

- Peer Review : Pre-publish protocols on platforms like Bio-protocol for community feedback .

Ethical and Literature Considerations

Q. How can systematic reviews address publication bias in studies on this compound’s therapeutic potential?

- Methodological Answer : Use PRISMA Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.